molecular formula C20H18F3N3O4 B2488122 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1448077-13-1

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2488122
CAS No.: 1448077-13-1
M. Wt: 421.376
InChI Key: YUMDFVNMVMEMDU-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features an indole moiety and a trifluoromethoxyphenyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

The compound, also known as N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical effects.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , the effects could range from inhibition of viral replication to reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve:

    Formation of the indole moiety: Starting with a suitable precursor like phenylhydrazine and an aldehyde or ketone.

    Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction.

    Attachment of the trifluoromethoxyphenyl group: This step might involve a coupling reaction using reagents like trifluoromethoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The Fischer indole synthesis can be scaled up for industrial production with appropriate modifications to the reaction setup .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both the indole and trifluoromethoxyphenyl groups. This combination can result in distinct biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c1-26-11-15(14-4-2-3-5-16(14)26)17(27)10-24-18(28)19(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDFVNMVMEMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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